N-(4,5-dibenzamido-9,10-dioxoanthracen-1-yl)benzamide

Description

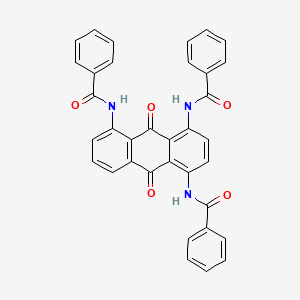

N-(4,5-Dibenzamido-9,10-dioxoanthracen-1-yl)benzamide is a polycyclic aromatic compound featuring an anthraquinone core substituted with three benzamide groups at positions 1, 4, and 3.

Properties

CAS No. |

4392-71-6 |

|---|---|

Molecular Formula |

C35H23N3O5 |

Molecular Weight |

565.6 g/mol |

IUPAC Name |

N-(4,5-dibenzamido-9,10-dioxoanthracen-1-yl)benzamide |

InChI |

InChI=1S/C35H23N3O5/c39-31-24-17-10-18-25(36-33(41)21-11-4-1-5-12-21)28(24)32(40)30-27(38-35(43)23-15-8-3-9-16-23)20-19-26(29(30)31)37-34(42)22-13-6-2-7-14-22/h1-20H,(H,36,41)(H,37,42)(H,38,43) |

InChI Key |

IXWOJQMFWLETKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)NC(=O)C4=CC=CC=C4)C(=O)C5=C(C3=O)C=CC=C5NC(=O)C6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dibenzamido-9,10-dioxoanthracen-1-yl)benzamide typically involves the reaction of 1,1’-iminodianthraquinone with benzamide under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst, often requiring elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the compound can be synthesized on a larger scale using similar principles as in laboratory synthesis. The process would involve optimizing reaction conditions to maximize yield and purity, potentially incorporating continuous flow techniques and advanced purification methods to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dibenzamido-9,10-dioxoanthracen-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

N-(4,5-dibenzamido-9,10-dioxoanthracen-1-yl)benzamide has several scientific research applications, including:

Organic Electronics: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Dye Synthesis: It serves as a precursor for the synthesis of various dyes and pigments.

Photovoltaic Devices: The compound is explored for use in organic solar cells due to its electronic properties.

Biological Research:

Industrial Applications: The compound is used in the production of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which N-(4,5-dibenzamido-9,10-dioxoanthracen-1-yl)benzamide exerts its effects is primarily related to its electronic structure. The compound’s multiple benzamide groups and anthracene core allow it to participate in various electronic interactions, making it suitable for use in electronic and photonic devices. The molecular targets and pathways involved depend on the specific application, such as electron transport in organic electronics or fluorescence in biological imaging .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between N-(4,5-dibenzamido-9,10-dioxoanthracen-1-yl)benzamide and related anthraquinone-based benzamides:

Key Observations:

Substituent Effects on Reactivity: The presence of multiple benzamide groups (e.g., at positions 1, 4, and 5) enhances chelating capacity compared to mono-substituted analogs like N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide. This property is critical for applications in metal-catalyzed reactions . Electron-withdrawing substituents (e.g., nitro, chloro) on the benzamide ring, as seen in compounds (e.g., 4c, 4g), increase thermal stability (melting points >290°C) but may reduce solubility in polar solvents .

Synthetic Challenges: Multi-benzamide derivatives require sequential or orthogonal protection-deprotection strategies to avoid cross-reactivity, unlike mono-substituted analogs synthesized in single-step reactions . Steric hindrance at the 4,5-positions in the target compound may necessitate optimized reaction conditions (e.g., elevated temperatures or catalysts) to achieve high yields.

Spectroscopic Differentiation: IR spectra of benzamide-substituted anthraquinones typically show strong C=O stretches near 1670–1700 cm⁻¹ (anthraquinone dione) and 1640–1660 cm⁻¹ (amide I band), with variations depending on substitution patterns . In ¹H-NMR, the target compound’s aromatic protons would exhibit complex splitting due to the proximity of three benzamide groups, contrasting with simpler splitting patterns in mono- or di-substituted analogs .

Physicochemical and Industrial Relevance

- Thermal Stability: The tri-substituted benzamide structure likely confers a higher melting point (>300°C inferred) compared to mono-substituted analogs (e.g., 237–285°C in compounds) .

- Solubility: Increased benzamide substitution reduces solubility in nonpolar solvents, necessitating polar aprotic solvents (e.g., DMF, DMSO) for processing .

- Industrial Applications: The compound’s structural similarity to CAS 82-18-5 (N-(5-benzamido-9,10-dioxoanthracen-1-yl)benzamide) suggests utility in textile dyes and optical brighteners . Potential as a ligand in catalysis, leveraging its multi-dentate coordination sites for transition metals like palladium or ruthenium .

Biological Activity

N-(4,5-dibenzamido-9,10-dioxoanthracen-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the available literature on its biological activity, synthesizing findings from various studies and highlighting key data.

- Molecular Formula : C36H19N3O5S

- Molecular Weight : 605.62 g/mol

- CAS Number : 6371-50-2

The compound is characterized by its anthracene backbone, which is known for its photophysical properties and biological relevance. The presence of dibenzamide moieties enhances its interaction with biological targets.

Antitumor Activity

Recent studies indicate that derivatives of anthracene compounds exhibit significant antitumor activity. For instance, a study evaluated the efficacy of similar compounds on human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D culture methods. The results demonstrated:

- IC50 Values :

- A549: IC50 = 6.26 ± 0.33 μM

- HCC827: IC50 = 20.46 ± 8.63 μM

- NCI-H358: IC50 = 16.00 ± 9.38 μM

These values suggest that this compound may possess a comparable or superior antitumor profile to existing chemotherapeutic agents such as doxorubicin and vandetanib .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been tested for antimicrobial activity against various pathogens:

- Tested Organisms :

- Escherichia coli (Gram-negative)

- Staphylococcus aureus (Gram-positive)

The compound showed promising results in inhibiting the growth of these microorganisms, indicating its potential as an antimicrobial agent .

The proposed mechanism of action for this compound involves intercalation into DNA strands, which disrupts cellular processes such as replication and transcription. This interaction is crucial for its antitumor effects .

Study on Antitumor Efficacy

A detailed investigation into the antitumor efficacy of similar anthracene derivatives revealed that compounds with high aromaticity and electron-withdrawing groups exhibited enhanced cytotoxicity against cancer cells. The study utilized various assays to confirm the effectiveness of these compounds in inhibiting cell proliferation .

Antimicrobial Testing

In another study focusing on antimicrobial properties, several derivatives were synthesized and tested against fungal strains like Botrytis cinerea and Fusarium graminearum. The results indicated that some derivatives outperformed standard antifungal agents at comparable concentrations .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.